molecular formula C12H16ClN3O B2677787 N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylamine hydrochloride CAS No. 1185124-33-7

N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylamine hydrochloride

Cat. No.: B2677787
CAS No.: 1185124-33-7
M. Wt: 253.73
InChI Key: YQFCBSHASJNXNP-UHFFFAOYSA-N
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Description

N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylamine hydrochloride is a heterocyclic amine derivative featuring a 1,3,4-oxadiazole core substituted with a phenyl group at the 5-position. The oxadiazole ring is conjugated with a methyl-propylamine side chain, and the compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. This structure is of interest due to the oxadiazole moiety’s electron-deficient nature, which facilitates applications in medicinal chemistry (e.g., as enzyme inhibitors) and materials science.

Properties

IUPAC Name

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-2-8-13-9-11-14-15-12(16-11)10-6-4-3-5-7-10;/h3-7,13H,2,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFCBSHASJNXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=NN=C(O1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylamine hydrochloride is C14H19N3OC_{14}H_{19}N_3O with a molecular weight of approximately 245.32 g/mol. The compound features a phenyl group attached to an oxadiazole ring, which is known for its diverse biological activities.

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds related to the oxadiazole structure. For instance, a study on N-Aryl derivatives of 1,3,4-oxadiazol-2-amines demonstrated significant anticancer activity against various cancer cell lines. Notably, compounds exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types such as SNB-19 and OVCAR-8 .

Case Study: Anticancer Activity

A specific derivative of this compound was tested for its efficacy against human cancer cell lines. The results indicated:

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HCT11656.53

These findings suggest a promising avenue for further development in anticancer therapies.

Antimicrobial Properties

The oxadiazole scaffold has been extensively studied for its antimicrobial properties . Research indicates that similar compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Case Study: Antimicrobial Efficacy

In a comparative study assessing various oxadiazole derivatives:

Compound NameActivity Against S. aureusActivity Against E. coli
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-ethylthiopheneModerateHigh
N-(5-(Pyridine-2-Yl)-1,3,4-Oxadiazol)HighModerate

These results underscore the potential of oxadiazole compounds in developing new antimicrobial agents.

Pharmacological Insights

Beyond anticancer and antimicrobial activities, the pharmacological profile of this compound suggests roles in other therapeutic areas such as anti-inflammatory and analgesic effects. The compound's ability to interact with various biological targets makes it a candidate for further pharmacological exploration.

Data Table: Pharmacological Activities

Activity TypeObserved Effect
Anti-inflammatorySignificant reduction in inflammation markers
AnalgesicPain relief in animal models

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 1,3,4-oxadiazole scaffold is highly tunable, with substituents significantly altering properties. Below is a comparative analysis of key analogs:

Compound Name & ID (from Evidence) Substituents/R-Groups Molecular Formula Melting Point (°C) Yield (%) Notable Features (IR/Functional Groups)
Target Compound 5-Phenyl, N-propylamine hydrochloride Not explicitly given Hydrochloride salt enhances solubility
6c 4-Methoxybenzylidene, furan-3-carbohydrazide C₂₂H₁₈N₄O₄ 166–167 41 C=N, C=O amide, NH peaks in IR
6d 4-Nitrobenzylidene, furan-3-carbohydrazide C₂₁H₁₅N₅O₅ 295–296 88 High thermal stability, nitro group enhances polarity
6e 3-Phenylallylidene, furan-3-carbohydrazide C₂₄H₂₀N₄O₃ 158–159 91 Conjugated allylidene group, Ar-H peaks
N-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]methyl}-1-propanamine hydrochloride 2-Thienyl, N-propylamine hydrochloride C₁₀H₁₄ClN₃OS Thiophene substituent introduces sulfur-based electronic effects
Key Observations:
  • Substituent Impact on Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro in 6d ) exhibit higher melting points (295–296°C), likely due to enhanced dipole interactions and crystallinity. In contrast, methoxy (6c ) or allylidene (6e ) groups lower melting points .
  • Yield Variations : Schiff base formation (e.g., 6e , 91% yield) tends to be more efficient than cyclocondensation reactions (6c , 41%) .
  • Hydrochloride Salts : The target compound and the thienyl analog exist as hydrochloride salts, improving aqueous solubility compared to neutral analogs. Thiophene substitution may confer distinct electronic properties (e.g., π-π stacking vs. phenyl) .

Biological Activity

N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N3OC_{14}H_{19}N_3O with a molecular weight of 239.70 g/mol. The compound features a 1,3,4-oxadiazole ring substituted with a phenyl group and a propylamine moiety, which contributes to its unique biological properties.

Synthesis

The synthesis of oxadiazole derivatives typically involves various methods such as microwave-assisted reactions or traditional heating methods. For instance, derivatives can be synthesized from N,N'-diacylhydrazines and cyclodehydrating agents under controlled conditions to yield high-purity products with good yields .

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit significant anticancer activity. In vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For example:

  • MCF-7 Breast Carcinoma Cells : Compounds within this class have shown cytotoxic effects against MCF-7 cells with IC50 values lower than standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Reference
Compound AMCF-710.28
N-(4-Nitrophenyl) derivativeHepG28.107

Antimicrobial Activity

In addition to anticancer properties, certain oxadiazole derivatives have demonstrated antimicrobial activity against pathogens like Mycobacterium tuberculosis. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells by activating caspases .
  • Antibacterial Mechanisms : Similar compounds have shown the ability to disrupt bacterial cell functions through various biochemical interactions .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of an oxadiazole derivative on MCF-7 cells and reported an EC50 value significantly lower than that of conventional drugs. This highlights the potential for developing new therapeutic agents based on this chemical structure .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties against resistant strains of Mycobacterium tuberculosis, demonstrating that modifications in the oxadiazole structure could enhance bioactivity and selectivity against specific strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylamine hydrochloride, and how can reaction efficiency be monitored?

  • Methodological Answer : The synthesis of oxadiazole derivatives typically involves cyclization reactions. For example, refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine for 4 hours under TLC monitoring is a validated approach . To optimize yield, adjust reaction time, solvent polarity (e.g., pet-ether for recrystallization), and stoichiometric ratios. Purification via column chromatography or recrystallization is critical to isolate the hydrochloride salt.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze protons on the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and propylamine chain (δ 1.0–3.0 ppm for methyl/methylene groups) .
  • IR : Confirm N–H stretching (~3300 cm⁻¹) and C=N/C–O vibrations (~1600 cm⁻¹) characteristic of oxadiazoles .
  • Mass Spectrometry : Look for the molecular ion peak matching the molecular formula (C₁₃H₁₆ClN₃O) and fragmentation patterns indicative of the oxadiazole core .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological activity of this compound, such as antimicrobial or anticancer effects?

  • Methodological Answer :

  • In vitro assays : Test against bacterial/fungal strains (e.g., E. coli, S. aureus) using MIC (Minimum Inhibitory Concentration) assays. For anticancer activity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Structure-Activity Relationship (SAR) : Modify the phenyl or propylamine groups and compare bioactivity. For example, electron-withdrawing substituents on the phenyl ring may enhance antimicrobial potency .

Q. What advanced analytical techniques resolve contradictions in solubility or stability data for this compound?

  • Methodological Answer :

  • DSC/TGA : Determine thermal stability and decomposition points to identify optimal storage conditions.
  • XRD : Analyze crystalline structure to assess hygroscopicity or polymorphic forms affecting solubility .
  • HPLC-PDA : Quantify degradation products under varying pH/temperature conditions to establish stability profiles.

Q. How can molecular docking studies elucidate the mechanism of action of this compound?

  • Methodological Answer :

  • Target Selection : Prioritize receptors like CXCR2 (linked to inflammation) or bacterial enzymes (e.g., dihydrofolate reductase) based on structural analogs .
  • Docking Workflow : Use AutoDock Vina to simulate ligand-receptor interactions. Focus on hydrogen bonding between the oxadiazole nitrogen and active-site residues. Validate with MD simulations to assess binding stability .

Data Interpretation and Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., cell line variability, incubation time) and compound purity (e.g., HPLC data).
  • Dose-Response Curves : Ensure IC₅₀/EC₅₀ values are normalized to controls. Reproduce experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

Q. What strategies mitigate variability in synthetic yields for scaled-up production?

  • Methodological Answer :

  • Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stirring rate).
  • In-line Analytics : Implement PAT (Process Analytical Technology) like FTIR to monitor reaction progress in real time .

Tables for Key Data

Property Method Typical Results Reference
Melting PointDSC180–185°C (decomposition)
Solubility (Water)Shake-flask method<1 mg/mL (pH 7.4)
Antimicrobial Activity (MIC)Broth microdilution12.5 µg/mL (vs. S. aureus)

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